molecular formula C8H11NO2 B14850118 4-Isopropoxypyridin-3-OL

4-Isopropoxypyridin-3-OL

Cat. No.: B14850118
M. Wt: 153.18 g/mol
InChI Key: UIQYDMOCMILJPX-UHFFFAOYSA-N
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Description

4-Isopropoxypyridin-3-OL is a pyridine derivative featuring a hydroxyl (-OH) group at position 3 and an isopropoxy (-OCH(CH₃)₂) substituent at position 2. This compound belongs to the pyridinol family, a class of heterocyclic aromatic molecules with diverse applications in medicinal chemistry, agrochemicals, and material science.

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

4-propan-2-yloxypyridin-3-ol

InChI

InChI=1S/C8H11NO2/c1-6(2)11-8-3-4-9-5-7(8)10/h3-6,10H,1-2H3

InChI Key

UIQYDMOCMILJPX-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=NC=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropoxypyridin-3-OL can be achieved through several methods. One common approach involves the reaction of pyridin-3-OL with isopropyl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the hydroxyl group of pyridin-3-OL is replaced by the isopropoxy group.

Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. In this approach, a pyridin-3-OL derivative is coupled with an isopropyl boronic acid or ester in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of 4-Isopropoxypyridin-3-OL often relies on scalable and cost-effective synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, plays a crucial role in industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Isopropoxypyridin-3-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivative.

    Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as alkoxides, amines, and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

4-Isopropoxypyridin-3-OL has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Isopropoxypyridin-3-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The hydroxyl and isopropoxy groups play a crucial role in its binding affinity and specificity. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

To contextualize 4-Isopropoxypyridin-3-OL, we compare it with analogous pyridinols from the Catalog of Pyridine Compounds and a related amine derivative . Key differences in substituents, molecular weight, and functional groups are analyzed below.

Table 1: Structural and Functional Comparison

Compound Name Substituent Positions Functional Groups Molecular Weight (g/mol) Key Properties/Applications
4-Isopropoxypyridin-3-OL 3-OH, 4-OCH(CH₃)₂ Hydroxyl, Isopropoxy ~169.18 (calculated) Hypothetical: Moderate polarity, potential agrochemical intermediate
3-Iodopyridin-4-ol 4-OH, 3-I Hydroxyl, Iodo ~221.00 (calculated) High molecular weight; iodine enhances electrophilicity for coupling reactions
4-Chloro-2-iodopyridin-3-ol 3-OH, 4-Cl, 2-I Hydroxyl, Chloro, Iodo ~255.40 (calculated) Halogen-rich; potential precursor for cross-coupling chemistry
3-(3-Hydroxypropyl)pyridin-4-ol 4-OH, 3-CH₂CH₂CH₂OH Hydroxyl, Hydroxypropyl ~153.18 (calculated) Increased hydrophilicity; possible use in drug delivery systems
4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride 3-NH₂, 4-pyrrolidinyl Amine, Pyrrolidinyl, HCl salt 236.14 (reported) Water-soluble salt form; likely used in pharmaceutical synthesis

Key Observations

Substituent Effects :

  • Lipophilicity : The isopropoxy group in 4-Isopropoxypyridin-3-OL likely increases lipophilicity compared to hydroxyl or hydrophilic groups (e.g., 3-(3-Hydroxypropyl)pyridin-4-ol ). This property may enhance bioavailability in drug design.
  • Reactivity : Halogenated analogs (e.g., 3-Iodopyridin-4-ol ) exhibit higher electrophilicity, enabling participation in Suzuki or Ullmann couplings. In contrast, the isopropoxy group is less reactive, favoring stability in synthetic pathways.

Molecular Weight Trends :

  • 4-Isopropoxypyridin-3-OL has a lower molecular weight (~169 g/mol) compared to halogenated derivatives (e.g., 4-Chloro-2-iodopyridin-3-ol at ~255 g/mol ), which may reduce steric hindrance in molecular interactions.

Functional Group Diversity :

  • The dihydrochloride salt of 4-(Pyrrolidin-1-yl)pyridin-3-amine highlights the importance of salt forms in improving solubility for pharmaceutical applications—a strategy that could be applied to 4-Isopropoxypyridin-3-OL if needed.

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